molecular formula C13H20N2OS B14797193 2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

Cat. No.: B14797193
M. Wt: 252.38 g/mol
InChI Key: GOEOUHXNGJTETI-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide is an organic compound that belongs to the class of amides It features a propanamide backbone with an amino group, an ethyl group, and a 4-(methylthio)benzyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of (S)-2-Amino-N-ethylpropanamide with 4-(methylthio)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the amino and benzyl groups allows it to form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-ethyl-N-(4-(methylthio)phenyl)propanamide
  • (S)-2-Amino-N-ethyl-N-(4-(methylsulfonyl)benzyl)propanamide
  • (S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)butanamide

Uniqueness

(S)-2-Amino-N-ethyl-N-(4-(methylthio)benzyl)propanamide is unique due to the presence of the 4-(methylthio)benzyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical transformations, making the compound versatile for various applications. Additionally, the stereochemistry (S-configuration) plays a crucial role in its interaction with biological targets, potentially leading to enantioselective effects.

Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide

InChI

InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3

InChI Key

GOEOUHXNGJTETI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N

Origin of Product

United States

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